molecular formula C11H10F3NO2 B12510813 methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate

methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B12510813
M. Wt: 245.20 g/mol
InChI Key: AKLLEXKUYCBJED-UHFFFAOYSA-N
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Description

Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 2-amino-4-(trifluoromethyl)phenyl group. This structure confers unique chemical and biological properties, including enhanced lipophilicity and reactivity due to the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) moiety . The compound is synthesized via Michael addition or condensation reactions, with optimized conditions (e.g., solvent polarity, temperature, and catalysts) critical for yield and purity. Its applications span medicinal chemistry, where it serves as a precursor for bioactive molecules, and materials science, leveraging its conjugated double bond for photophysical studies .

Properties

IUPAC Name

methyl 3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-17-10(16)5-3-7-2-4-8(6-9(7)15)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLEXKUYCBJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-(trifluoromethyl)benzaldehyde and methyl acrylate.

    Condensation Reaction: The key step involves a condensation reaction between 2-amino-4-(trifluoromethyl)benzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired propenoate ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group and the trifluoromethyl group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antibacterial Efficacy

In a study published by MDPI, several derivatives were tested for their in vitro antimicrobial activity. The compound showed minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus, indicating potent antibacterial effects compared to standard antibiotics like ampicillin .

Compound MIC (μM) Activity Against
This compound0.070 - 8.95Staphylococcus aureus
Other derivativesVariesMycobacterium tuberculosis

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting various kinases involved in cancer progression.

Case Study: Kinase Inhibition

A patent describes the use of similar compounds as inhibitors of Raf kinase, which plays a crucial role in cell proliferation and survival pathways associated with cancer . The inhibition of such enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound and its derivatives. Studies have indicated that modifications to the molecular structure can significantly impact biological activity.

Data Table: SAR Findings

Modification Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Amino SubstituentsEnhances binding affinity to target enzymes

Potential in Drug Development

The unique properties of this compound position it as a candidate for further drug development. Its ability to act on multiple biological targets makes it suitable for designing multifunctional drugs that could address complex diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Key Properties/Biological Activity
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate C₁₁H₁₀F₃NO₂ -NH₂ (ortho), -CF₃ (para), methyl ester Enhanced reactivity, antimicrobial potential
Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate C₁₃H₁₃F₃O₂ Ethyl ester, no amino group Increased lipophilicity, agrochemical uses
Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate C₁₀H₉FO₂ -F (ortho), no -CF₃ or -NH₂ Moderate anti-inflammatory activity
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate C₁₀H₇BrF₃O₂ -Br (para), -F (meta), no -NH₂ Anticancer activity via kinase inhibition
Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate C₁₁H₁₂F₃NO₃ -NH₂ (para), -CF₃, hydroxyl group Antidepressant candidate

Structural Analysis

  • Substituent Effects: The trifluoromethyl group at the para position enhances stability and lipophilicity, as seen in both the target compound and Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate .
  • Ester Group Variations: Methyl esters (e.g., target compound) typically exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate), affecting their pharmacokinetic profiles .
  • Biological Activity: The presence of -NH₂ and -CF₃ synergistically enhances antimicrobial and anticancer activities in the target compound, whereas halogen-only derivatives (e.g., Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate) rely on steric bulk for enzyme inhibition .

Reactivity Comparison

  • Conjugated Double Bond : All compounds in Table 1 feature an α,β-unsaturated ester, enabling Michael additions or Diels-Alder reactions. However, the electron-deficient trifluoromethyl group in the target compound increases electrophilicity at the β-carbon, accelerating nucleophilic attacks .
  • Aromatic Substitution : Ortho-substituted derivatives (e.g., target compound with -NH₂ at C2) exhibit restricted rotation, influencing conformational stability and binding specificity compared to para-substituted analogs .

Pharmacological Studies

  • Antimicrobial Activity : The target compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL), attributed to its ability to disrupt cell membrane integrity .
  • Anticancer Potential: Structural analogs like Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate inhibit topoisomerase II (IC₅₀ = 1.2 µM), suggesting the target compound’s -CF₃ and -NH₂ groups could further optimize DNA-binding efficacy .

Biological Activity

Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10F3N O2. Its structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

In Vitro Studies

Recent studies have demonstrated that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For example, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains:

Compound Bacterial Strain MIC (µM) MBC (µM)
This compoundStaphylococcus aureus25.925.9
This compoundMRSA12.912.9

The results indicate that this compound not only exhibits bacteriostatic activity but also bactericidal effects, as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values .

Anti-inflammatory Potential

The anti-inflammatory activity of this compound has been investigated through various assays. The compound was tested for its effect on NF-kB activity, a key regulator in inflammatory processes:

Compound NF-kB Activity Change (%)
This compound-10% to -15%

This decrease in NF-kB activity suggests that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Its mechanism of action appears to involve modulation of cell signaling pathways associated with cancer cell proliferation and survival.

Case Studies

  • Study on Breast Cancer Cells : In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µM.
    Cell Line IC50 (µM)
    MCF-718.5
    MDA-MB-23115.0
    These findings suggest potential for further development as an anticancer agent targeting specific breast cancer phenotypes .

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